Cas no 2137619-01-1 (Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate)
![Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate structure](https://www.kuujia.com/scimg/cas/2137619-01-1x500.png)
Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate
- EN300-713789
- 2137619-01-1
- Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate
-
- Inchi: 1S/C15H26N2O2/c1-11-6-5-7-13(16-11)8-12-9-17(10-12)14(18)19-15(2,3)4/h8,11,13,16H,5-7,9-10H2,1-4H3
- InChI Key: QSWHGDJLIRZRBL-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1C/C(/C1)=C/C1CCCC(C)N1)=O
Computed Properties
- Exact Mass: 266.199428076g/mol
- Monoisotopic Mass: 266.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 41.6Ų
Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-713789-1.0g |
tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate |
2137619-01-1 | 1g |
$1414.0 | 2023-05-29 | ||
Enamine | EN300-713789-0.05g |
tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate |
2137619-01-1 | 0.05g |
$1188.0 | 2023-05-29 | ||
Enamine | EN300-713789-2.5g |
tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate |
2137619-01-1 | 2.5g |
$2771.0 | 2023-05-29 | ||
Enamine | EN300-713789-0.1g |
tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate |
2137619-01-1 | 0.1g |
$1244.0 | 2023-05-29 | ||
Enamine | EN300-713789-0.25g |
tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate |
2137619-01-1 | 0.25g |
$1300.0 | 2023-05-29 | ||
Enamine | EN300-713789-5.0g |
tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate |
2137619-01-1 | 5g |
$4102.0 | 2023-05-29 | ||
Enamine | EN300-713789-10.0g |
tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate |
2137619-01-1 | 10g |
$6082.0 | 2023-05-29 | ||
Enamine | EN300-713789-0.5g |
tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate |
2137619-01-1 | 0.5g |
$1357.0 | 2023-05-29 |
Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate Related Literature
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
Additional information on Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate
Comprehensive Overview of Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate (CAS No. 2137619-01-1)
Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate (CAS No. 2137619-01-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to in abbreviated forms for ease of communication, belongs to the class of azetidine derivatives, which are known for their versatile applications in drug discovery and material science. The unique structural features of this molecule, including the tert-butyl group and the piperidine ring, make it a valuable intermediate in synthetic chemistry.
The molecular formula of Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate is C15H26N2O2, with a molecular weight of approximately 266.38 g/mol. Its structure includes a azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a piperidine ring, a six-membered nitrogen heterocycle. The presence of the tert-butyl group enhances the steric bulk and stability of the molecule, making it suitable for various synthetic transformations.
One of the key reasons for the growing interest in Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate is its potential role in the development of pharmaceutical intermediates. Researchers are exploring its utility in the synthesis of novel bioactive molecules, particularly in the fields of central nervous system (CNS) therapeutics and anti-inflammatory agents. The compound's ability to act as a building block for more complex structures makes it a valuable asset in medicinal chemistry.
In addition to its pharmaceutical applications, Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate is also being investigated for its potential in material science. The compound's rigid and functionalized structure could contribute to the development of advanced polymers or coatings with unique properties. Its thermal stability and solubility characteristics are areas of active research, particularly for applications requiring high-performance materials.
The synthesis of Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate typically involves multi-step organic reactions, including condensation and protection-deprotection strategies. Researchers often employ Schiff base formation to introduce the imine functionality, followed by carboxylation to attach the tert-butyl group. These synthetic routes are optimized for yield and purity, ensuring the compound meets the stringent requirements of industrial and academic laboratories.
From a commercial perspective, the demand for Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate is steadily increasing, driven by its applications in drug discovery and chemical synthesis. Suppliers and manufacturers are focusing on scalable production methods to meet the needs of pharmaceutical companies and research institutions. The compound's CAS No. 2137619-01-1 serves as a unique identifier, facilitating its procurement and regulatory compliance.
Safety and handling of Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate require standard laboratory precautions. While it is not classified as a hazardous material, proper storage conditions—such as keeping it in a cool, dry place away from direct sunlight—are recommended to maintain its stability. Researchers should consult the material safety data sheet (MSDS) for detailed guidelines on handling and disposal.
In summary, Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate (CAS No. 2137619-01-1) is a promising compound with diverse applications in pharmaceuticals and material science. Its unique structural features and synthetic versatility make it a subject of ongoing research and development. As the scientific community continues to explore its potential, this compound is expected to play a pivotal role in advancing innovation across multiple disciplines.
2137619-01-1 (Tert-butyl 3-[(6-methylpiperidin-2-yl)methylidene]azetidine-1-carboxylate) Related Products
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)



